2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile
Description
Properties
IUPAC Name |
2-(4-methyl-1,4-diazepan-1-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-15-7-4-8-16(10-9-15)13-6-3-2-5-12(13)11-14/h2-3,5-6H,4,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJLOVRBRYDGGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00632628 | |
| Record name | 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00632628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204078-93-3 | |
| Record name | 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00632628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc-Protected Diazepane Scaffold Preparation and Functionalization
- The Boc-protected 1,4-diazepane scaffold is prepared by selective mono-debenzylation of benzyl-protected diazepane derivatives using 1-chloroethylchloroformate, followed by Boc protection and removal of the second benzyl group.
- This scaffold serves as the starting point for further functionalization via reductive amination or amide coupling.
Reductive Amination with 2-Cyanobenzaldehyde
- The key step to introduce the benzonitrile moiety is reductive amination of the Boc-protected diazepane amine with 2-cyanobenzaldehyde.
- Typical conditions involve stirring the amine (1 equiv) with 2-cyanobenzaldehyde (1.2 equiv) and DIPEA (3 equiv) in dichloromethane or DMF at room temperature overnight.
- Sodium triacetoxyborohydride (NaBH(OAc)3) is used as the reducing agent.
- After reaction completion, the mixture is worked up with saturated aqueous sodium bicarbonate, extracted, and purified by preparative HPLC under basic conditions.
- The Boc group is then removed by treatment with 4 M HCl in dioxane to yield the free amine salt.
Amide Coupling (Alternative Route)
- An alternative approach involves amide coupling of Boc-protected 1,4-diazepane-1-carboxylate with 5-chloronicotinic acid using HATU as a coupling reagent and DIPEA as a base in DMF.
- The reaction proceeds at room temperature and is monitored by LC-MS.
- The product is purified by preparative HPLC and dried to afford the amide intermediate.
- Subsequent reductive amination with aromatic aldehydes can be performed to diversify the compound.
Continuous Flow Synthesis
- A modular continuous flow synthesis approach has been reported for related diazepane derivatives.
- Solutions of the diazepane amine, base (Cs2CO3 or K3PO4), palladium catalyst (BrettPhos Pd G4), and aryl halides are pumped through heated reactor coils at controlled temperatures (150–180 °C).
- This method allows for telescoped synthesis with improved scalability and reproducibility.
- After reaction, the crude mixture is purified by flash chromatography to isolate the target compound.
- Data Table: Summary of Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Boc-protected scaffold prep | 1-chloroethylchloroformate, Boc protection | DCM | RT | ~98 | Selective mono-debenzylation |
| Reductive amination | 2-cyanobenzaldehyde, DIPEA, NaBH(OAc)3 | DCM or DMF | RT, overnight | 70 | Purified by prep HPLC |
| Boc deprotection | 4 M HCl in dioxane | Dioxane | RT | Quantitative | Yields free amine salt |
| Amide coupling | 5-chloronicotinic acid, HATU, DIPEA | DMF | RT | 98 | Monitored by LC-MS |
| Continuous flow synthesis | Pd catalyst, base, aryl halide, diazepane amine | 1,4-dioxane/Water | 150–180 °C | 55 | Scalable, telescoped synthesis |
- The reductive amination method is highly efficient for introducing the benzonitrile group onto the diazepane scaffold, with yields around 70% after purification.
- Boc protection and deprotection steps are crucial for controlling reactivity and achieving selective functionalization.
- Amide coupling using HATU and DIPEA in DMF provides high yields and clean products, facilitating further modifications.
- Continuous flow synthesis offers advantages in scalability and reaction control, enabling the production of gram-scale quantities with consistent quality.
- Analytical data such as LC-MS retention times and 1H NMR spectra confirm the identity and purity of intermediates and final products.
The preparation of 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile is well-established through reductive amination of Boc-protected diazepane amines with 2-cyanobenzaldehyde, supported by amide coupling strategies and advanced continuous flow synthesis techniques. These methods provide efficient, scalable, and reproducible routes to this compound, which is valuable in medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the nitrile group to an amine.
Substitution: The benzonitrile group can participate in electrophilic aromatic substitution reactions, where electrophiles such as halogens or nitro groups can be introduced into the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a Lewis acid like iron(III) bromide.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of halogenated or nitrated benzonitrile derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its ability to interact with biological macromolecules makes it a valuable tool in the investigation of biochemical pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific diseases or conditions, particularly those involving the central nervous system.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins, due to its chemical stability and reactivity. It may also find applications in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may bind to receptors or enzymes, modulating their activity and influencing cellular processes. The diazepane ring can interact with neurotransmitter receptors, potentially affecting signal transduction pathways in the nervous system.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(1,4-Diazepan-1-yl)benzonitrile
- Structure : Lacks the methyl group on the diazepane ring (C₁₂H₁₅N₃, MW: 201.27 g/mol) .
- Synthesis : Synthesized via nucleophilic substitution of 2-bromobenzonitrile with 1,4-diazepane, yielding 45% after purification .
- Yield in Derivatives: When used to synthesize N-(4-(4-(2-cyanophenyl)-1,4-diazepan-1-yl)butyl)-4-(thiophen-3-yl)benzamide (9c), the yield was 33%, lower than analogs with bulkier substituents (e.g., 48% for 9a) . Commercial Availability: Widely available from multiple suppliers (e.g., 4 suppliers listed for the free base, 5 for the hydrochloride salt) .
4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile
- Structure : Para-substituted benzonitrile isomer (C₁₃H₁₇N₃, MW: 215.29 g/mol) .
- Physical Properties : Melting point 92.5–94.5°C , higher than ortho-substituted analogs, suggesting stronger intermolecular forces .
- Applications: Used in quinoline-based scaffolds (e.g., compound 83) with a 32% yield, demonstrating compatibility with sulfonyl and halogenated groups .
2-[(4-Methyl-1,4-diazepane-1-yl)sulfonyl]benzonitrile
- Structure : Incorporates a sulfonyl linker (C₁₃H₁₇N₃O₂S, MW: 279.36 g/mol) .
- Synthetic Utility : Highlights the adaptability of the 4-methyl-1,4-diazepane moiety in complex architectures.
Impact of Methyl Substitution
Biological Activity
2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure
The compound features a benzene ring substituted with a benzonitrile group and a 1,4-diazepane moiety, which contributes to its pharmacological properties.
Research indicates that compounds similar to this compound can modulate various biological pathways. For instance, studies on related piperidine derivatives have shown their ability to inhibit key enzymes involved in cancer progression and neurodegenerative diseases. The presence of nitrogen atoms in the structure is crucial for binding affinity and biological activity .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies
- Anticancer Efficacy : A study demonstrated that derivatives of the compound showed significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin. The mechanism involved the induction of apoptosis through the activation of specific signaling pathways .
- Neuroprotective Effects : In a preclinical model, compounds with similar structures inhibited AChE activity effectively, suggesting a potential role in treating Alzheimer's disease by enhancing cholinergic transmission .
- Anti-inflammatory Properties : Research indicated that the compound could significantly reduce TNF-α and IL-6 levels in activated immune cells, highlighting its potential as an anti-inflammatory agent .
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of related compounds to optimize their biological effects. The incorporation of specific functional groups has been shown to enhance binding affinity to target proteins involved in disease pathways.
Table: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Addition of methyl groups | Increased lipophilicity and improved cellular uptake |
| Halogen substitutions | Enhanced selectivity for target enzymes |
| Alteration of the nitrogen position | Modulated inhibitory potency against AChE and BuChE |
Q & A
Basic: What are the standard synthetic routes for 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile, and what critical reaction conditions influence yield?
Methodological Answer:
The synthesis of this compound typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. Key steps may include:
- Step 1: Formation of the 1,4-diazepane core via cyclization of a diamine precursor under reflux conditions.
- Step 2: Introduction of the methyl group at the 4-position of the diazepane using alkylating agents like methyl iodide.
- Step 3: Coupling the diazepane moiety to a benzonitrile derivative via Buchwald-Hartwig or Ullmann-type reactions.
Critical Conditions:
- Temperature: Controlled heating (e.g., 80–120°C) to prevent decomposition of sensitive intermediates .
- Catalysts: Palladium-based catalysts (e.g., Pd(OAc)₂) for coupling reactions, with ligands like Xantphos to enhance efficiency .
- Solvents: Polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates and improve reaction kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
